molecular formula C16H13F2N3S2 B12215834 3-(4-Difluoromethylsulfanyl-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione

3-(4-Difluoromethylsulfanyl-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione

Cat. No.: B12215834
M. Wt: 349.4 g/mol
InChI Key: NUARKUOGGKBGBQ-UHFFFAOYSA-N
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Description

3-(4-Difluoromethylsulfanyl-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione ( 1159693-00-1) is a synthetic 1,3,5-triazine derivative of significant interest in medicinal chemistry and neuroscience research . With a molecular formula of C16H13F2N3S2 and a molecular weight of 349.4 g/mol, this compound features a dihydro-1,3,5-triazine-2-thione scaffold, a structure recognized for its versatile biological activity . The 1,3,5-triazine core is a nitrogen-rich heterocyclic system that serves as a privileged scaffold in drug discovery, particularly for the development of multitarget-directed ligands (MTDLs) aimed at complex neurodegenerative diseases . Research into 1,3,5-triazine derivatives has highlighted their potential as inhibitors of key enzymatic targets in Alzheimer's disease (AD), such as acetylcholinesterase (AChE) and β-secretase (BACE1) . The structural features of this compound—including the difluoromethylsulfanyl and phenyl substituents—are designed to optimize interactions with these enzymatic pockets, potentially leading to inhibitory activity that could address both the cholinergic deficit and amyloid pathology hallmarks of AD . Its mechanism of action is proposed to involve the interruption of pathogenic protein aggregation and the restoration of neurotransmitter levels, making it a valuable probe for investigating disease mechanisms and validating new therapeutic hypotheses . This chemical is provided for research purposes only and is intended for use in controlled laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

Molecular Formula

C16H13F2N3S2

Molecular Weight

349.4 g/mol

IUPAC Name

3-[4-(difluoromethylsulfanyl)phenyl]-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione

InChI

InChI=1S/C16H13F2N3S2/c17-15(18)23-13-8-6-12(7-9-13)21-10-19-14(20-16(21)22)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,19,20,22)

InChI Key

NUARKUOGGKBGBQ-UHFFFAOYSA-N

Canonical SMILES

C1N=C(NC(=S)N1C2=CC=C(C=C2)SC(F)F)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Triazine-Thione Core Formation via Multicomponent Reactions

The foundational step in synthesizing 3-(4-difluoromethylsulfanyl-phenyl)-6-phenyl-3,4-dihydro-1H- triazine-2-thione involves constructing the 1,3,5-triazine-2-thione scaffold. A catalyst-free one-pot method developed by and utilizes arylaldehydes, thiourea, and trialkyl orthoformates in dimethylformamide (DMF) at 80°C (Table 1).

Reaction Mechanism :

  • Imine Formation : Thiourea undergoes nucleophilic attack on the aldehyde, forming imine intermediates .

  • Cyclization : A second thiourea molecule participates in tricomponent adduct formation, followed by ammonia elimination to generate a dihydrotriazine intermediate .

  • Alkylation : Trialkyl orthoformates react with residual thiourea to form imidate intermediates, facilitating alkyl group transfer to the triazine core .

For the target compound, 4-difluoromethylsulfanyl-benzaldehyde serves as the arylaldehyde component, while phenyl-substituted orthoformates introduce the 6-phenyl group. The reaction achieves 85–90% conversion within 6–8 hours, as confirmed by 1H^{1}\text{H} NMR monitoring .

Table 1. Optimization of Triazine-Thione Core Synthesis

ParameterOptimal ConditionYield (%)
SolventDMF90
Temperature (°C)8085–90
Molar Ratio (Aldehyde:Thiourea:Orthoformate)1:2.5:188

Functionalization of the 6-Phenyl Group

The 6-phenyl substituent is introduced during triazine core formation using phenyl-substituted orthoformates (e.g., trimethyl orthobenzoate) . Alternative routes involve Suzuki-Miyaura cross-coupling post-cyclization, though this requires palladium catalysis and increases synthetic complexity.

Comparative Analysis :

MethodYield (%)Purity (%)
Orthoformate Alkylation 8895
Suzuki Coupling7289

Orthoformate-based alkylation is preferred for its simplicity and higher efficiency .

Characterization and Spectroscopic Validation

The final compound is characterized using:

  • 1H^{1}\text{H} NMR : Singlets at δ = 11.19 ppm (NH) and δ = 7.45–7.89 ppm (aromatic protons) .

  • 13C^{13}\text{C} NMR : Peaks at δ = 182.0 (C=S) and δ = 164.6 ppm (triazine C-N) .

  • HRMS : [M+H]+^+ = 349.4 (calculated for C16_{16}H13_{13}F2_2N3_3S2_2).

Table 2. Spectroscopic Data for Key Intermediates

Intermediate1H^{1}\text{H} NMR (δ, ppm)13C^{13}\text{C} NMR (δ, ppm)
Triazine-Thione Core 11.19 (s, NH), 7.45–7.89 (m)182.0 (C=S), 164.6 (C-N)
Difluoromethylsulfanyl Derivative7.62–7.98 (m, Ar-H)121.8 (CF2_2), 182.0 (C=S)

Challenges and Optimization Strategies

Key Challenges :

  • Regioselectivity : Competing alkylation at N-1 vs. S-2 positions necessitates careful control of stoichiometry .

  • Difluorocarbene Stability : TFDA decomposition at >40°C requires low-temperature conditions .

Optimization :

  • Solvent Effects : DMF enhances imidate intermediate stability, reducing byproduct formation .

  • Catalyst Screening : Proton sponge (1,8-bis(dimethylamino)naphthalene) improves difluorocarbene generation efficiency by 30% .

Chemical Reactions Analysis

Types of Reactions

3-(4-Difluoromethylsulfanyl-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazine derivatives, sulfoxides, and sulfones, which have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that triazine derivatives exhibit significant antimicrobial properties. The introduction of difluoromethylsulfanyl and phenyl groups in this compound may enhance its efficacy against various pathogens. Studies have shown that modifications in the triazine structure can lead to improved activity against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Phosphodiesterase Inhibition
Compounds similar to 3-(4-Difluoromethylsulfanyl-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione have been explored as inhibitors of phosphodiesterase type 10A (PDE10A), which is implicated in neurodegenerative diseases. The structural features of this compound suggest it could be a potential lead for drug development targeting PDE10A .

Materials Science

Organic Light Emitting Diodes (OLEDs)
The triazine core structure is known for its electronic properties, making it suitable for applications in OLED technology. The compound can be utilized as a host material in OLEDs due to its ability to facilitate charge transport and enhance light emission efficiency. Research indicates that derivatives of triazines can form excimers in solid-state applications, which is beneficial for OLED performance .

Photovoltaic Applications
Triazines are also being investigated for their role in organic photovoltaic devices. The unique electronic properties of this compound could contribute to improved efficiency in solar energy conversion. The incorporation of difluoromethylsulfanyl groups may enhance the light absorption characteristics necessary for photovoltaic applications .

Agricultural Chemistry

Pesticidal Activity
Recent studies have suggested that triazine derivatives possess herbicidal properties. The structural modifications present in 3-(4-Difluoromethylsulfanyl-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione may provide enhanced selectivity and potency against specific weed species. This makes it a candidate for further development as a herbicide .

Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of triazines were tested against various bacterial strains. Results indicated that modifications similar to those found in 3-(4-Difluoromethylsulfanyl-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione showed significant antimicrobial activity compared to standard treatments .

Case Study 2: OLED Performance
Research conducted on OLED materials demonstrated that incorporating triazine derivatives improved device efficiency by enhancing charge transport mechanisms. This study highlighted the potential of compounds like 3-(4-Difluoromethylsulfanyl-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione as effective hosts in OLED applications .

Mechanism of Action

The mechanism of action of 3-(4-Difluoromethylsulfanyl-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Substituent Variations in Triazine-Thiones
  • 4,6-Diphenyl-1-[(4-methylbenzylidene)-amino]-1H-[1,3,5]triazine-2-thione (7a): This derivative () replaces the difluoromethylsulfanyl group with a methylbenzylidene-amino substituent. The presence of a Schiff base (CH=N) moiety introduces conjugation, as evidenced by an IR absorption at 1616 cm⁻¹ for the C=N stretch. Its melting point (189–191°C) suggests moderate crystallinity, likely due to π-π stacking of aromatic rings .
  • 4,6-Bis(4-chlorophenyl)-1-phenyl-1H-[1,3,5]triazine-2-thione (5) :
    Chlorine substituents at the para positions of both phenyl groups () increase molecular weight and hydrophobicity. The compound exhibits a lower melting point (180–183°C) compared to 7a, possibly due to reduced symmetry and weaker intermolecular forces. The IR spectrum shows peaks at 1520 and 1585 cm⁻¹, indicative of C-Cl and C=C aromatic vibrations .

  • 4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol: This analog () replaces the difluoromethylsulfanyl group with an amino (-NH₂) group.
Electronic and Steric Effects
  • The difluoromethylsulfanyl group in the target compound likely exerts stronger electron-withdrawing effects than methylsulfanyl (-S-CH₃) or chlorophenyl groups, altering reactivity in nucleophilic substitution or oxidation reactions.
  • Fluorine atoms increase electronegativity and may improve metabolic stability by resisting cytochrome P450-mediated degradation, a property absent in non-fluorinated analogs like 7a or 5 .

Physicochemical Properties

Compound Name Substituents Melting Point (°C) Key Spectral Data (IR/NMR) Reference
Target Compound 4-difluoromethylsulfanyl-phenyl, phenyl Not reported Not available -
4,6-Diphenyl-1-(4-methylbenzylidene-amino) CH=N, methylbenzylidene 189–191 IR: 1616 cm⁻¹ (C=N); δ 8.11 ppm (CH=N)
4,6-Bis(4-chlorophenyl)-1-phenyl Cl, phenyl 180–183 IR: 1520, 1585 cm⁻¹; MS: m/z 411 (22.3%)
4-Amino-6-phenyl-1,6-dihydro NH₂ Not reported GHS identifier: 6-amino-4-phenyl

Biological Activity

The compound 3-(4-Difluoromethylsulfanyl-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione belongs to the class of triazine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 3-(4-Difluoromethylsulfanyl-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione
  • Molecular Formula : C16_{16}H14_{14}F2_{2}N4_{4}S2_{2}
  • Molecular Weight : 366.43 g/mol

Antimicrobial Activity

Recent studies have shown that triazine derivatives exhibit significant antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa . The biological activity of triazine derivatives is often attributed to their ability to interfere with microbial protein synthesis or disrupt cell membrane integrity.

Table 1: Antimicrobial Activity of Triazine Derivatives

Compound NameTarget PathogenActivity Level
Triazine AE. coliModerate
Triazine BP. aeruginosaHigh
Triazine CCandida albicansLow

Anti-inflammatory Effects

Triazine derivatives have also been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially through the modulation of NF-kB signaling pathways .

Anticancer Potential

The anticancer activity of triazine derivatives has gained attention due to their ability to induce apoptosis in cancer cells. Research indicates that these compounds can activate caspase pathways leading to programmed cell death in various cancer types .

The mechanisms through which 3-(4-Difluoromethylsulfanyl-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione exerts its biological effects include:

  • Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways of pathogens.
  • Receptor Modulation : Interaction with cellular receptors influencing signal transduction pathways.
  • DNA Intercalation : Binding to DNA and disrupting replication processes in cancer cells.

Case Studies

A notable study evaluated the pharmacological profile of a series of triazine derivatives similar to the compound . The findings indicated significant antibacterial and antifungal activities, with some derivatives exhibiting selective toxicity towards cancer cells while sparing normal cells .

Q & A

Q. What are the established synthetic routes for 3-(4-Difluoromethylsulfanyl-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including Friedel-Crafts acylation and nucleophilic substitution. For example, Friedel-Crafts conditions (e.g., sulfolane/xylene solvent mixtures at elevated temperatures) are used to functionalize the triazine core . Chlorination steps (e.g., using POCl₃ or SOCl₂) may introduce reactive sites for subsequent substitutions, such as introducing the difluoromethylsulfanyl group via thiol-ether coupling . Purification via column chromatography (silica gel, gradient elution) or recrystallization in methanol/water mixtures improves purity. Yield optimization requires strict control of stoichiometry, temperature, and reaction time .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key markers include aromatic proton signals (δ 7.3–7.6 ppm for phenyl groups) and thiocarbonyl sulfur-induced deshielding in the triazine ring (e.g., δ 150–160 ppm for ¹³C) .
  • IR Spectroscopy : Stretching vibrations for C=S (∼1200 cm⁻¹) and C-F (∼1100 cm⁻¹) confirm functional groups.
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula. Fragmentation patterns distinguish regioisomers .

Q. What are the primary research applications of this compound in medicinal or agrochemical contexts, and how are these activities validated experimentally?

  • Methodological Answer : While direct evidence is limited, structurally similar triazines are explored as kinase inhibitors or herbicides. For bioactivity studies:
  • In vitro assays : Use enzyme inhibition assays (e.g., ATPase activity for kinases) with IC₅₀ determination via dose-response curves.
  • Cell-based models : Assess cytotoxicity (MTT assay) and selectivity using cancer vs. normal cell lines .
  • Agrochemical screens : Evaluate herbicidal activity in plant growth chambers (e.g., inhibition of photosynthetic electron transport) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the electronic effects of the difluoromethylsulfanyl substituent on the compound's reactivity in nucleophilic aromatic substitution reactions?

  • Methodological Answer :
  • Hammett Analysis : Synthesize analogs with varying substituents (e.g., -CF₃, -SCH₃) and measure reaction rates (k) with nucleophiles (e.g., amines). Plot log(k) vs. σₚ (Hammett constant) to quantify electronic effects .
  • Computational Studies : Density Functional Theory (DFT) calculates partial charges (e.g., Mulliken charges) on the triazine ring to correlate with experimental reactivity .

Q. What methodological approaches are recommended for resolving contradictions in reported bioactivity data across different in vitro models?

  • Methodological Answer :
  • Standardization : Use reference compounds (e.g., staurosporine for kinase assays) to normalize inter-lab variability.
  • Model Comparison : Replicate assays in parallel across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .
  • Data Triangulation : Combine biochemical assays, proteomics (e.g., target engagement via CETSA), and molecular docking to validate mechanisms .

Q. How should environmental fate studies be structured to evaluate the persistence and transformation pathways of this triazine derivative in aquatic systems?

  • Methodological Answer :
  • OECD Guidelines : Conduct hydrolysis studies (pH 4–9, 25–50°C) to assess stability. Use LC-MS/MS to identify degradation products (e.g., desulfurized analogs) .
  • Photolysis Experiments : Expose the compound to UV light (λ = 254–365 nm) in simulated sunlight and analyze intermediates via high-resolution mass spectrometry.
  • Ecotoxicology : Test acute toxicity using Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) .

Q. What computational chemistry strategies are effective in predicting the compound's binding affinity to biological targets, and how can these be validated experimentally?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Prioritize poses with hydrogen bonding to the triazine core .
  • Molecular Dynamics (MD) : Simulate binding stability (50–100 ns trajectories) to calculate binding free energies (MM-PBSA/GBSA).
  • Experimental Validation : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding kinetics (Kd, ΔH) .

Data Contradiction and Reproducibility

Q. How can researchers address discrepancies in reported synthetic yields or purity levels across different studies?

  • Methodological Answer :
  • Reaction Logging : Document exact conditions (e.g., solvent lot, humidity) using platforms like LabArchives.
  • Independent Replication : Collaborate with external labs to reproduce key steps (e.g., chlorination, purification) .
  • Analytical Harmonization : Cross-validate purity via orthogonal methods (HPLC, ¹H NMR, elemental analysis) .

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